molecular formula C10H9F3O B13605776 4-(2,3,4-Trifluorophenyl)butan-2-one

4-(2,3,4-Trifluorophenyl)butan-2-one

Cat. No.: B13605776
M. Wt: 202.17 g/mol
InChI Key: XFDQWBCHKYVOME-UHFFFAOYSA-N
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Description

4-(2,3,4-Trifluorophenyl)butan-2-one is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trifluorophenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with butanone in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-efficiency catalysts and continuous flow reactors to maximize production efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trifluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-(2,3,4-Trifluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trifluorophenyl)butan-2-one involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,4-Trifluorophenyl)butan-2-one is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2,3,4-trifluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6(14)2-3-7-4-5-8(11)10(13)9(7)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQWBCHKYVOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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